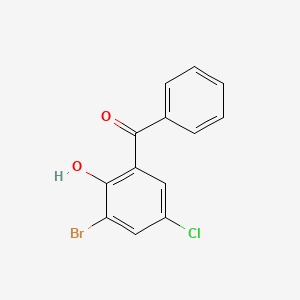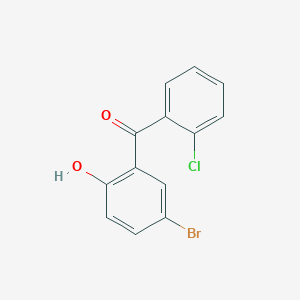
N-甲基-L-脯氨醇
描述
N-Methyl-L-prolinol is a derivative of the amino acid proline and is a compound of interest in the field of organic chemistry due to its potential use as a catalyst and in the synthesis of complex organic molecules. While the provided papers do not directly discuss N-Methyl-L-prolinol, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of N-Methyl-L-prolinol's chemistry.
Synthesis Analysis
The synthesis of complex bicyclic and tetracyclic structures related to N-Methyl-L-prolinol involves several key steps. For instance, the synthesis of N-methylwelwitindolinone C isothiocyanate scaffold relies on an indolyne cyclization to construct the [4.3.1]-bicyclic ring system, followed by oxidation with excellent diastereoselectivity . Similarly, the total synthesis of N-methylwelwitindolinone D isonitrile includes a Lewis acid-mediated alkylative coupling and a palladium-catalyzed enolate arylation reaction . Another approach to the tetracyclic core of N-methylwelwitindolinone C isothiocyanate features a convergent coupling and an intramolecular palladium-catalyzed cyclization . These methods highlight the complexity and precision required in synthesizing such intricate molecular structures.
Molecular Structure Analysis
The molecular structure of compounds related to N-Methyl-L-prolinol is characterized by complex ring systems and stereocenters. For example, the oxindole 2, related to the synthesis of N-methylwelwitindolinone C isothiocyanate, has a [4.3.1]-bicyclic ring system whose structure was confirmed by X-ray crystallographic analysis . These structures often require careful analysis to determine their exact configuration and how they might influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involving compounds similar to N-Methyl-L-prolinol demonstrate the versatility of these molecules in organic synthesis. N-Benzyl-L-prolinol, for instance, has been used as an efficient catalyst for the enantioselective addition of dialkylzinc reagents to N-(diphenylphosphinoyl)imines, leading to high enantioselectivities . L-prolinol itself has been used as a catalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins, yielding products with high diastereoselectivities and enantioselectivities . These reactions showcase the potential of prolinol derivatives in catalyzing stereoselective transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of prolinol derivatives are influenced by their molecular structure. For example, the synthesis of non-cross-linked polystyrene supported L-prolinol involves multiple steps, and the intermediates and final product are characterized by various spectroscopic techniques to confirm their structure . Optically active phthalocyanines substituted with L-prolinol units have been synthesized, with solubility properties varying depending on the substituents and the presence of ionic groups . These properties are crucial for the practical application of these compounds in synthesis and catalysis.
科学研究应用
Chiroptical Properties
N-甲基-L-脯氨醇及其衍生物已被研究其手性光学性质。例如,L-2-甲基吡咯烷和L-脯氨醇以及它们的N-甲基衍生物在其圆二色性(CD)光谱中表现出有趣的Cotton效应(CE)。这些性质受到吡咯烷环的手性及其对观察到的CE (Ringdahl, Pereira, & Craig, 1981) 的贡献的影响。
合成核苷酸类似物
N-甲基-L-脯氨醇已被用于合成核苷酸类似物。例如,它作为起始物质用于制备基于脯氨醇的核苷酸膦酸。这些化合物是通过将N-膦酸甲基基团连接到脯氨醇环氮原子而合成的。尽管已经测试了它们的细胞毒性和抗病毒性能,但这些核苷酸类似物并未表现出显著活性 (Vaněk et al., 2008)。
非线性光学应用
N-甲基-L-脯氨醇衍生物也在非线性光学领域得到了探索。例如,N-(4-硝基苯基)-(L)-脯氨醇(NPP)已被研究其在粉末形式中更高的二次谐波效率,这与其优化的晶体结构有关。这种性质归因于脯氨醇电子给体基团的手性和氢键特性,影响了晶体结构中的二次相位匹配非线性相互作用 (Zyss, Nicoud, & Coquillay, 1984)。
有机合成中的催化作用
N-甲基-L-脯氨醇已被用作各种有机反应的催化剂。一个例子是其作为环己酮对硝基烯烃的Michael加成的高对映选择性催化剂。这个过程提供了高顺二选择性和对映选择性,突显了L-脯氨醇作为有机催化剂的多功能性 (Chua, Tan, Zeng, & Zhong, 2009)。
安全和危害
N-Methyl-L-prolinol is considered hazardous. It is combustible and may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
[(2S)-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-2-3-6(7)5-8/h6,8H,2-5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOJPHPOVDIRJK-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901295001 | |
| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-prolinol | |
CAS RN |
34381-71-0 | |
| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34381-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-Methyl-2-pyrrolidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901295001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-methylpyrrolidine-2-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of N-Methyl-L-prolinol in the synthesis of surfactants, and how does the resulting surfactant structure influence its properties?
A: N-Methyl-L-prolinol serves as a chiral starting material in the synthesis of (2S)-2-(hydroxymethyl)-1-methyl-1-alkyl pyrrolidinium bromides (L-CnPB) surfactants. [] Researchers synthesized these surfactants by reacting N-Methyl-L-prolinol with various long-chain alkyl bromides. [] The incorporation of the N-Methyl-L-prolinol moiety introduces chirality into the surfactant structure. This chirality significantly impacts the surfactant's aggregation behavior, critical micelle concentration (CMC), and surface tension compared to non-chiral counterparts like CnTAB and CnMP. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)
![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)




![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)


